molecular formula C17H27BN2O3 B1485724 1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874299-09-9

1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1485724
CAS RN: 874299-09-9
M. Wt: 318.2 g/mol
InChI Key: CWMDIMXXCQSZPH-UHFFFAOYSA-N
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Description

“1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound . It is often used in the field of medicine and as a chemical intermediate .


Synthesis Analysis

The compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of the compound has been confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 396.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.7±3.0 kJ/mol, and it has a flash point of 193.7±23.2 °C . The compound has a molar refractivity of 84.5±0.4 cm3 .

Scientific Research Applications

Synthesis and Intermediate Roles in Drug Development

1-Tert-butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been investigated for its role in the synthesis of various compounds, particularly as an intermediate in biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is an important intermediate in the synthesis of crizotinib, highlighting its significance in the pharmaceutical industry (Kong et al., 2016).

Crystal Structure and Vibrational Properties Analysis

The crystal structure and vibrational properties of derivatives of this compound have been extensively studied. These studies are crucial for understanding the physical and chemical properties of such compounds, which is essential in drug design and other applications. For example, the synthesis, crystal structure, and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, have been analyzed in detail, providing insights into the molecular structure and stability of these types of compounds (Chen et al., 2021).

Role in Polymerization and Nanoparticle Synthesis

This compound has also been used in the polymerization process to create nanoparticles. For example, in the synthesis of heterodisubstituted polyfluorenes, which have applications in nanotechnology and material science. The use of this compound in such processes demonstrates its versatility and potential in creating new materials with unique properties (Fischer et al., 2013).

Applications in Molecular Devices and Complexation

The compound has shown potential in the formation of molecular devices. Studies have indicated its ability to form complexes with other molecules, which could have implications in the development of new molecular devices with specific functionalities. This highlights its role in the broader field of molecular engineering (Lock et al., 2004).

Mechanism of Action

Future Directions

The compound is a significant intermediate of 1H-indazole derivatives , which have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it could be used in the development of new drugs and treatments in the future.

properties

IUPAC Name

1-tert-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)19-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMDIMXXCQSZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128764
Record name N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874299-09-9
Record name N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874299-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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